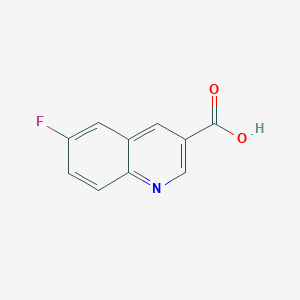
6-Fluoroquinoline-3-carboxylic acid
Overview
Description
6-Fluoroquinoline-3-carboxylic acid (6-FQCA) is an important organic compound that has found a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid with a melting point of 138-140 degrees Celsius. 6-FQCA has been used in the synthesis of various organic compounds, including drugs and other pharmaceuticals, as well as in the study of biochemical and physiological processes. In addition, 6-FQCA has been used in the study of its own mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity : A study by Ziegler et al. (1988) demonstrates the potential of a derivative of 6-Fluoroquinoline-3-carboxylic acid as a versatile intermediate for synthesizing various hydrazone, pyrazole, and dihydro compounds, indicating its utility in creating biologically active substances (Ziegler, Kuck, Harris, & Lin, 1988).
Antibacterial Applications : Research by Rádl (1994) presents a method for synthesizing a compound derived from this compound, showcasing its utility in developing antibacterial agents (Rádl, 1994).
Antimicrobial Drug Potential : Glushkov, Marchenko, and Levshin (1997) found that 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, related to this compound, show high antibacterial activity in the fluoroquinolone series, suggesting their potential as antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).
Biomedical Analysis Applications : Hirano et al. (2004) discovered that 6-Methoxy-4-quinolone, a novel stable fluorophore related to 6-Fluoroquinoline, exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis and fluorescent labeling reagents (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antibacterial and Anticancer Agents : A study by Al-Trawneh et al. (2010) highlights the synthesis and biological evaluation of tetracyclic fluoroquinolones, indicating their potential as dual acting antibacterial and anticancer agents (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).
Mechanism of Action
Target of Action
The primary targets of 6-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication .
Mode of Action
This compound interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This specific mechanism of action allows fluoroquinolones to be effective against infectious diseases caused by strains resistant to many other classes of antibacterials .
Biochemical Pathways
The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication in bacteria . This disruption prevents the bacteria from reproducing and leads to their eventual death .
Pharmacokinetics
This characteristic contributes to their high antibacterial activity .
Result of Action
The result of the compound’s action is a high level of antibacterial activity and a wide spectrum of action, surpassing many antibiotics . By inhibiting bacterial DNA-gyrase, fluoroquinolones prevent bacteria reproduction, leading to a decrease in the bacterial population .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinolines have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinolines can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
properties
IUPAC Name |
6-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBLZIAYMSIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588889 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116293-90-4 | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 6-fluoroquinoline-3-carboxylic acid derivatives impact their antibacterial activity?
A1: The structure of this compound derivatives significantly influences their antibacterial activity. Research has shown that:
- Substitutions at the C-7 position: Incorporating piperazinyl (g), 3-aminopyrrolidinyl (a), 3-(aminomethyl)pyrrolidinyl (b), and alkylated 3-(aminomethyl)pyrrolidinyl (c-f) at the C-7 position of the quinolone ring system significantly impacted the in vitro activity against Gram-negative bacteria. The order of potency enhancement was a > b > g > c-f. []
- Substitutions at the C-8 position: Modifying the C-8 position with fluorine, chlorine, or replacing the benzene ring with a naphthyridine ring enhanced activity compared to an unsubstituted C-8 position. This enhancement followed the order: F > Cl > naphthyridine > H. Interestingly, introducing an amino or nitro group at C-8 decreased activity. []
Q2: What is the significance of the cyclopropyl group at the N-1 position in this compound derivatives?
A: The presence of a cyclopropyl group at the N-1 position plays a crucial role in the antibacterial activity of this compound derivatives. [, ] Studies show that compounds containing this moiety generally exhibit enhanced in vitro potency compared to those with an ethyl group at the N-1 position, particularly when combined with a 5-methyl substitution. [] This suggests a synergistic effect between the N-1 cyclopropyl group and the C-5 methyl substitution in enhancing antibacterial activity.
Q3: Are there any known intermediates in the synthesis of this compound derivatives that are particularly useful?
A: Yes, a key intermediate in the synthesis of potent antibacterial this compound derivatives is a 5-amino-1-cycloalkyl-1,4-dihydro-4-oxo-6-fluoroquinoline-3-carboxylic acid derivative. [] This intermediate can be synthesized from a series of reactions starting with a malonic acid half ester and 2-nitro-3,4,5,6-tetrafluorobenzoyl chloride. This intermediate is particularly versatile and can be further modified to introduce various substituents at different positions of the quinolone ring, ultimately leading to the creation of diverse and potent antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

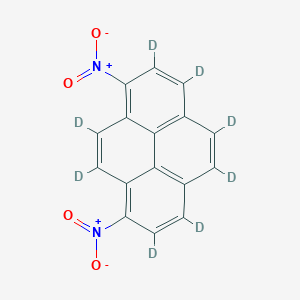

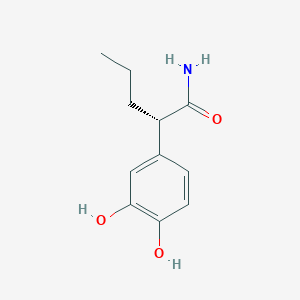

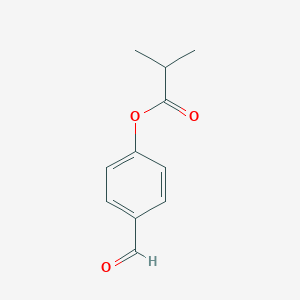
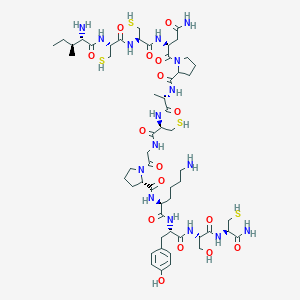
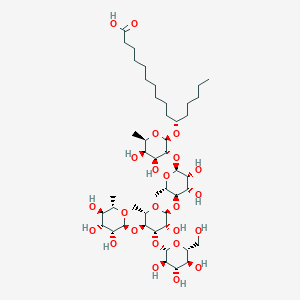
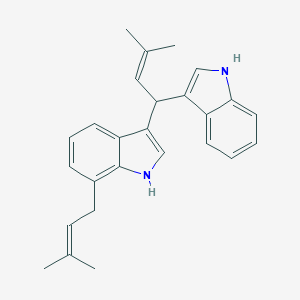
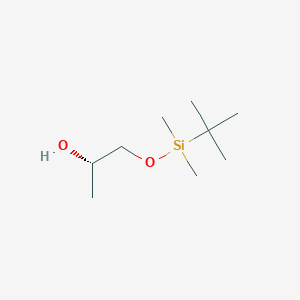
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)



